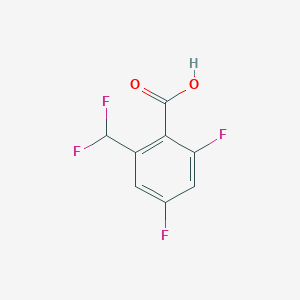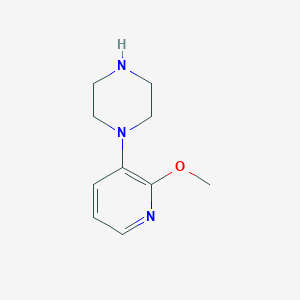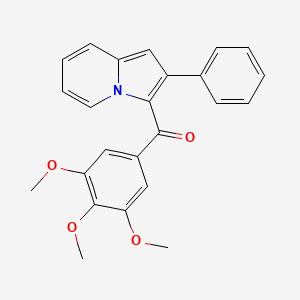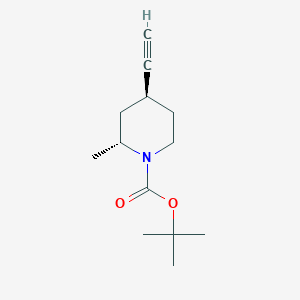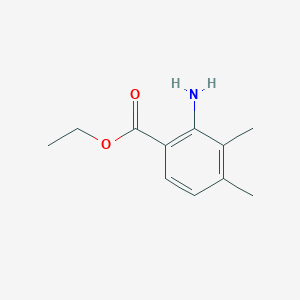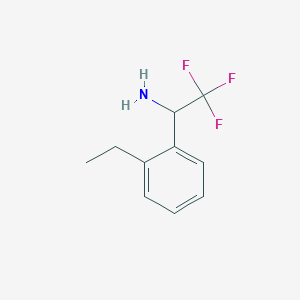
1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by a trifluoromethyl group attached to an amine group, which is further connected to a phenyl ring substituted with an ethyl group at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethylphenylamine and trifluoroacetic acid.
Reaction Conditions: The reaction involves the nucleophilic substitution of trifluoroacetic acid with 2-ethylphenylamine under controlled conditions, often using a strong base such as sodium hydride to facilitate the reaction.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.
Safety Measures: Proper safety measures are implemented to handle the reactive and potentially hazardous chemicals involved in the synthesis.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a less fluorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions are commonly used.
Major Products: The major products include oxidized derivatives, reduced amines, and substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.
Wirkmechanismus
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, and other physiological processes.
Mechanism: The trifluoromethyl group enhances the compound's binding affinity and stability, leading to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other compounds with similar structures include 1-(2-ethylphenyl)ethanone and 1-(2-ethylphenyl)propan-1-one.
Uniqueness: 1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial fields. Its continued study and application promise to yield further advancements and innovations.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C10H12F3N |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
1-(2-ethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3 |
InChI-Schlüssel |
BHNITXWLSREPOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


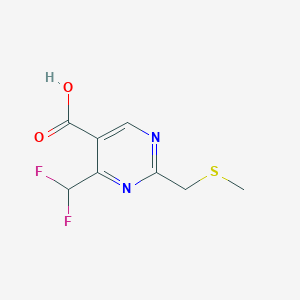
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)
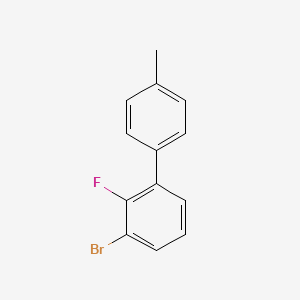

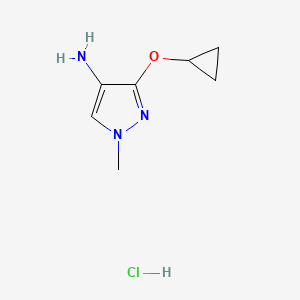

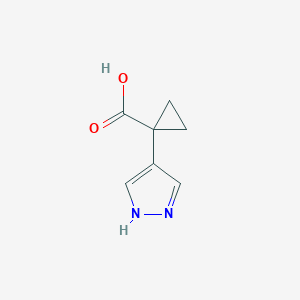
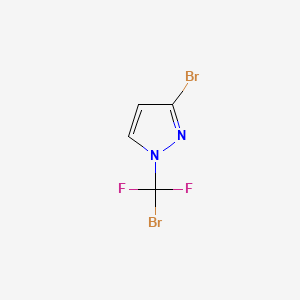
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
